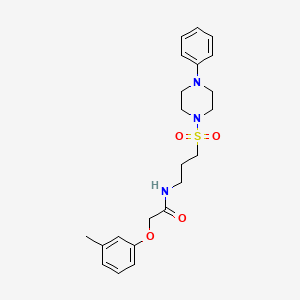
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-(m-tolyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Applications De Recherche Scientifique
Synthesis and Characterization
- A variety of derivatives similar to N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-(m-tolyloxy)acetamide have been synthesized and characterized, revealing insights into their chemical structures. For instance, Yang Jing (2010) designed and synthesized novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives, characterized by various spectroscopic methods (Yang Jing, 2010).
Biological Evaluation and Potential Therapeutic Applications
- Certain derivatives of this compound class have been evaluated for potential biological activities. For example, P. Nayak et al. (2014) synthesized a new compound and screened it for in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities (P. Nayak et al., 2014). Similarly, L. Yurttaş et al. (2015) synthesized new derivatives and evaluated them for antimicrobial and anticholinesterase activities, although their acetylcholinesterase inhibitory activities were found to be weak (L. Yurttaş et al., 2015).
Chemical Process Development and Optimization
- The compound and its derivatives have also been involved in studies focusing on process development and optimization in the pharmaceutical industry. For instance, K. Takeguchi et al. (2015) investigated polymorphism control in the development of a novel inhibitor, demonstrating the importance of such compounds in the design of solid formulations (K. Takeguchi et al., 2015).
Advanced Research and Computational Studies
- Advanced research, including computational studies and molecular docking, has been conducted on similar compounds to understand their reactivity and potential as therapeutic agents. For example, Asmaa M. Fahim and Eman H. I. Ismael (2021) carried out theoretical investigations and molecular docking studies on N-(phenylsulfonyl)acetamide derivatives, providing insights into their antimalarial and potential COVID-19 therapeutic properties (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Application in Antimicrobial Research
- Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, highlighting their potential use in combating microbial infections. For instance, E. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, which exhibited promising antimicrobial results (E. Darwish et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can affect numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to study these properties . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By interacting with these receptors, the compound can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also impact numerous neurodegenerative and psychiatric conditions .
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-19-7-5-10-21(17-19)29-18-22(26)23-11-6-16-30(27,28)25-14-12-24(13-15-25)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROWZPORIPTQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

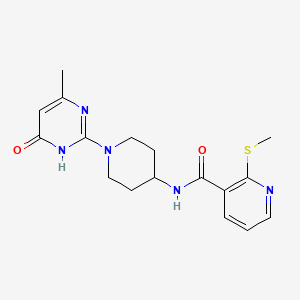
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2469999.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2470000.png)
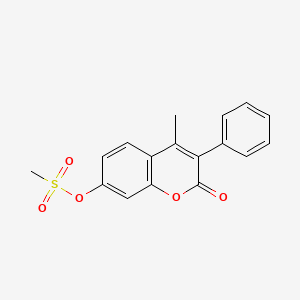
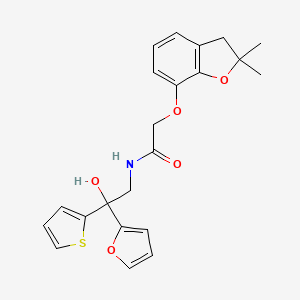
![N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2470003.png)
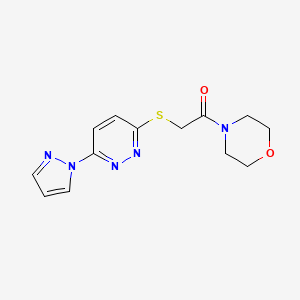
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide](/img/structure/B2470008.png)


![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)

![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)
